molecular formula C9H3ClF6O B1302423 2,5-Bis(trifluoromethyl)benzoyl chloride CAS No. 393-82-8

2,5-Bis(trifluoromethyl)benzoyl chloride

Cat. No.: B1302423
CAS No.: 393-82-8
M. Wt: 276.56 g/mol
InChI Key: LRJNPOCQOZWIGR-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C9H3ClF6O and a molecular weight of 276.56 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to a benzoyl chloride moiety. This compound is known for its reactivity and is used in various chemical synthesis processes.

Biochemical Analysis

Biochemical Properties

2,5-Bis(trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, primarily as a reagent for introducing the 2,5-bis(trifluoromethyl)benzoyl group into other molecules. This compound interacts with various enzymes, proteins, and other biomolecules through acylation reactions. The acylation process involves the transfer of the 2,5-bis(trifluoromethyl)benzoyl group to nucleophilic sites on biomolecules, such as amino groups on proteins or nucleic acids. This modification can alter the biochemical properties of the target molecules, affecting their activity, stability, and interactions with other biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the acylation of transcription factors by this compound can alter their DNA-binding affinity and transcriptional activity, resulting in changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by modifying enzymes involved in metabolic pathways, potentially leading to altered metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can act as an acylating agent, transferring the 2,5-bis(trifluoromethyl)benzoyl group to target molecules. This acylation can inhibit or activate enzymes, depending on the specific site of modification. For example, the acylation of serine residues in the active site of serine proteases can inhibit their enzymatic activity, while the modification of lysine residues in histones can affect chromatin structure and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 2,5-bis(trifluoromethyl)benzoic acid and hydrochloric acid. The hydrolysis rate can be influenced by factors such as temperature, pH, and the presence of catalysts. Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound may cause mild biochemical changes, while higher doses can lead to more significant effects, including toxicity. For example, high doses of this compound can cause oxidative stress and damage to cellular components, leading to cell death. The threshold for these effects can vary depending on the species and the specific experimental conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as an acylating agent. This compound can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, the acylation of enzymes involved in glycolysis or the citric acid cycle can alter their activity, affecting the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. This compound can bind to specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can be influenced by factors such as its lipophilicity and the presence of binding partners .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the acylation of mitochondrial proteins by this compound can affect mitochondrial function and energy production. Similarly, the modification of nuclear proteins can influence gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,5-Bis(trifluoromethyl)benzoyl chloride typically involves the reaction of 2,5-bis(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours. The excess thionyl chloride is then removed by distillation, and the crude product is purified by vacuum distillation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade thionyl chloride and specialized equipment to handle the corrosive nature of the reagents and the product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-bis(trifluoromethyl)benzoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous medium

Major Products Formed:

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    2,5-Bis(trifluoromethyl)benzoic Acid: Formed from hydrolysis.

Scientific Research Applications

Pharmaceutical Applications

2,5-Bis(trifluoromethyl)benzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl groups enhance the biological activity and metabolic stability of drug candidates.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the utility of this compound in synthesizing potent anticancer agents. For instance, derivatives synthesized from this compound have shown improved efficacy against specific cancer cell lines due to increased lipophilicity and bioavailability.

CompoundActivityReference
Compound AIC50 = 50 nM
Compound BIC50 = 30 nM

Agrochemical Applications

In agrochemistry, this compound is utilized for developing herbicides and fungicides. The introduction of trifluoromethyl groups often results in enhanced activity against target pests while minimizing toxicity to non-target organisms.

Example: Herbicide Development

Research has indicated that formulations derived from this compound exhibit superior herbicidal properties compared to traditional agents. The trifluoromethyl group contributes to the compound's ability to disrupt metabolic pathways in target weeds.

HerbicideTarget PestEfficacy (%)Reference
Herbicide XGrass Weeds85%
Herbicide YBroadleaf Weeds90%

Material Science Applications

The compound is also being explored for its applications in material science, particularly in developing high-performance polymers and coatings. The unique properties imparted by the trifluoromethyl groups enhance thermal stability and chemical resistance.

Case Study: Polymer Synthesis

A recent investigation into polymer systems incorporating this compound revealed significant improvements in thermal properties and mechanical strength. These polymers are suitable for use in harsh environments where conventional materials fail.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Polymer A30070
Polymer B32075

Photochemical Applications

This compound is also employed as a photoinitiator in UV-curable systems. Its ability to absorb UV light and generate reactive species makes it valuable in coatings and adhesives that require rapid curing.

Example: UV-Curable Coatings

Studies show that incorporating this compound into UV-curable formulations results in faster curing times and improved adhesion properties.

Coating TypeCuring Time (seconds)Adhesion Strength (N/mm²)Reference
Coating A305
Coating B256

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to introduce trifluoromethyl groups into organic molecules. The trifluoromethyl groups can significantly alter the electronic properties of the molecules, affecting their reactivity and interactions with biological targets. This makes the compound valuable in drug development and other applications where modification of molecular properties is desired .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzoyl chloride
  • 3,5-Bis(trifluoromethyl)benzoyl chloride

Comparison: 2,5-Bis(trifluoromethyl)benzoyl chloride is unique due to the positioning of the trifluoromethyl groups at the 2 and 5 positions on the benzene ring. This positioning can influence the compound’s reactivity and the types of products formed in chemical reactions. In comparison, 2-(trifluoromethyl)benzoyl chloride has only one trifluoromethyl group, which may result in different reactivity and applications .

Biological Activity

2,5-Bis(trifluoromethyl)benzoyl chloride (CAS Number: 393-82-8) is a compound characterized by its unique trifluoromethyl groups that enhance its reactivity and biological interactions. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies highlighting its biological activity.

  • Molecular Formula : C₉H₃ClF₆O
  • Molecular Weight : 276.56 g/mol
  • Boiling Point : 72 °C
  • Flash Point : 74 °C

This compound is primarily used as a reagent in biochemical reactions for introducing the 2,5-bis(trifluoromethyl)benzoyl group into other molecules. It interacts with various enzymes and proteins through acylation reactions, which can significantly alter the biochemical properties of target molecules. The trifluoromethyl groups allow for strong interactions with hydrophobic pockets in proteins, potentially leading to enzyme inhibition or activation .

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Signaling : It modulates key signaling pathways, affecting gene expression and cellular metabolism.
  • Enzyme Activity : The acylation of nucleophilic sites on biomolecules can inhibit or activate enzymes depending on the modification site .

The mechanism of action involves the formation of covalent bonds with nucleophilic sites on biomolecules. As an acylating agent, it transfers the 2,5-bis(trifluoromethyl)benzoyl group to target molecules, which can lead to:

  • Inhibition of serine proteases by modifying serine residues in their active sites.
  • Alterations in chromatin structure and gene expression through modifications of lysine residues in histones .

Antibacterial Activity

A study evaluated the antibacterial properties of derivatives related to this compound. It demonstrated significant activity against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) ranged from 40 to 50 µg/mL, showing comparable effectiveness to standard antibiotics .

Anticancer Activity

Research has shown that compounds derived from this compound exhibit notable anticancer properties. For instance:

  • IC50 values for certain derivatives ranged from 3 to 20 µM against various cancer cell lines.
  • These compounds were found to induce apoptosis and inhibit angiogenesis by targeting specific molecular pathways involved in cancer progression .

Enzyme Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes relevant to cancer and bacterial metabolism. For example:

  • A derivative was shown to inhibit the c-MET kinase with an IC50 value of 8.1 μM.
  • The effects on cell viability were assessed using WST-1 assays, indicating significant inhibition at concentrations as low as 10 µM .

Summary Table of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/Effectiveness
AntibacterialE. faecalisMIC: 40-50 µg/mL
K. pneumoniaeComparable to ceftriaxone
AnticancerVarious Cancer Cell LinesIC50: 3 - 20 µM
Enzyme Inhibitionc-MET KinaseIC50: 8.1 μM

Properties

IUPAC Name

2,5-bis(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6O/c10-7(17)5-3-4(8(11,12)13)1-2-6(5)9(14,15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJNPOCQOZWIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372261
Record name 2,5-Bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-82-8
Record name 2,5-Bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(trifluoromethyl)benzoyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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